molecular formula C25H27N5O5 B2493380 7,8-dimethoxy-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1105211-25-3

7,8-dimethoxy-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2493380
CAS RN: 1105211-25-3
M. Wt: 477.521
InChI Key: MFWSFZIPQRDXTR-UHFFFAOYSA-N
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Description

This compound belongs to a class of molecules that have been extensively studied for their potential in various biological and chemical applications. Its synthesis and properties are crucial for understanding its functionality and potential applications in medicinal chemistry and drug design.

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions that yield complex heterocyclic structures. For instance, compounds with related structures have been synthesized through reactions involving key intermediates such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, indicating a variety of synthetic pathways that can be explored for the target compound (Abu‐Hashem et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by complex heterocyclic frameworks. Spectroscopic and quantum chemical calculations have been used to investigate the optimized molecular structure, vibrational frequencies, and molecular stability of related compounds, providing insights into the electronic and structural characteristics that may be applicable to the target compound (Renjith et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving similar compounds have demonstrated the ability to produce a range of derivatives through modifications at specific sites on the molecule, indicating a level of chemical versatility and reactivity that is significant for further chemical modifications and optimizations (Sakoda et al., 1992).

Scientific Research Applications

Receptor Binding Affinity

A series of compounds, including variants of the specified chemical, were synthesized and tested for their affinity towards cloned α1A, α1B, and α1D adrenergic receptors subtypes in binding assays. Some of these compounds demonstrated significant affinity and selectivity for the α1D-adrenoceptor subtype, indicating their potential in studies related to adrenergic receptors (Romeo et al., 2001).

Antimicrobial and Antifungal Activity

Newly synthesized dithiocarbamate derivatives bearing this compound and related structures showed high antimicrobial activity against various microorganism strains. Specific derivatives displayed strong activity, suggesting the potential use of this chemical structure in developing new antimicrobial agents (Yurttaş et al., 2016).

Inhibition of Cell Growth in Cancer

Compounds incorporating the mentioned chemical structure were designed and synthesized to target BET proteins effectively. These compounds exhibited strong binding affinities to BET proteins and demonstrated low nanomolar potencies in inhibiting cell growth in various cancer cell lines, highlighting their potential as cancer therapeutics (Zhao et al., 2017).

Synthesis and Biological Evaluation

A series of novel piperazine derivatives of this compound were synthesized and evaluated for their antimicrobial and anti-inflammatory activities. Certain compounds showed significant activity, indicating the therapeutic potential of these derivatives (Hatnapure et al., 2012).

Mechanism of Action

properties

IUPAC Name

7,8-dimethoxy-3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O5/c1-33-17-6-4-16(5-7-17)28-8-10-29(11-9-28)22(31)14-30-15-26-23-18-12-20(34-2)21(35-3)13-19(18)27-24(23)25(30)32/h4-7,12-13,15,27H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWSFZIPQRDXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)NC5=CC(=C(C=C54)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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